5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride
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Overview
Description
5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a fluorine atom, an oxygen atom, and a nitrogen atom within its molecular framework. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-oxa-2-azaspiro[35]nonanehydrochloride typically involves multiple steps, starting from readily available precursorsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of 5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The spirocyclic structure also contributes to its unique properties, affecting its stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic core but lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane:
Uniqueness
5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is unique due to the specific positioning of the fluorine atom and the presence of the hydrochloride salt. These features contribute to its distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H13ClFNO |
---|---|
Molecular Weight |
181.63 g/mol |
IUPAC Name |
5-fluoro-7-oxa-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-6-3-10-2-1-7(6)4-9-5-7;/h6,9H,1-5H2;1H |
InChI Key |
PKFONDHLPUTFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C12CNC2)F.Cl |
Origin of Product |
United States |
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